[1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride
Description
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Properties
IUPAC Name |
(1-morpholin-4-ylcyclopentyl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c11-9-10(3-1-2-4-10)12-5-7-13-8-6-12;;/h1-9,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXOREJVSCKVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)N2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound features a morpholine ring, which is known for its ability to interact with various biological targets. The cyclopentyl moiety contributes to the compound's lipophilicity, enhancing its interaction with cellular membranes.
The biological activity of [1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride is primarily attributed to its interaction with specific receptors and enzymes. This compound may act as an antagonist or inhibitor, modulating pathways involved in cell proliferation and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Studies have shown that [1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride can inhibit the growth of cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. In vitro studies demonstrated significant reductions in cell viability at concentrations around 10 µM, indicating potent antitumor effects .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes critical for tumor growth and metastasis. For instance, it has shown inhibitory effects on matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation and cancer cell invasion .
Case Studies
Several studies have highlighted the efficacy of [1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride:
- In Vitro Studies : In experiments using MDA-MB-231 TNBC cells, treatment with the compound resulted in a 55% decrease in cell viability after three days at a concentration of 10 µM. This suggests a strong potential for therapeutic application against aggressive breast cancer types .
- In Vivo Models : Animal studies involving xenograft models demonstrated that administering the compound at 20 mg/kg significantly reduced tumor size compared to control groups. These results underscore its potential as a viable therapeutic agent against tumors .
Comparative Analysis
To understand the unique properties of [1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride, it is useful to compare it with similar compounds:
| Compound Name | Mechanism of Action | IC50 (µM) | Targeted Cancer Type |
|---|---|---|---|
| [1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride | Antagonist to growth factor receptors | ~10 | Triple-negative breast cancer |
| Compound A (e.g., 5-Fluorouracil) | Antimetabolite | 17.02 | Various solid tumors |
| Compound B (e.g., Abemaciclib) | CDK inhibitor | 2.95 | Breast cancer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
